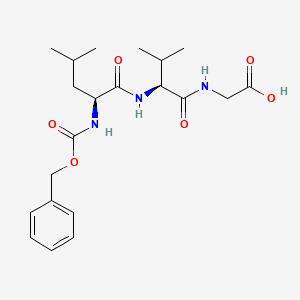
Cbz-Leu-Val-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-Leu-Val-Gly-OH, also known as benzyloxycarbonyl-leucyl-valyl-glycine, is a tripeptide compound. It is composed of three amino acids: leucine, valine, and glycine, with a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Leu-Val-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid, glycine, to a solid resin. The subsequent amino acids, valine and leucine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Cbz) group is used to protect the N-terminus of the peptide during synthesis. After the peptide chain is assembled, the compound is cleaved from the resin and deprotected to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Cbz-Leu-Val-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Hydrolysis: Leucine, valine, and glycine.
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Reduced derivatives of the benzyloxycarbonyl group.
Aplicaciones Científicas De Investigación
Cbz-Leu-Val-Gly-OH has numerous applications in scientific research:
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Mecanismo De Acción
The mechanism of action of Cbz-Leu-Val-Gly-OH is primarily related to its role as a peptide. It can interact with enzymes and receptors, mimicking natural peptides. The benzyloxycarbonyl group provides stability and protection during synthesis, allowing the compound to be used in various biochemical assays and studies .
Comparación Con Compuestos Similares
Similar Compounds
Cbz-Leu-Gly-Gly-OH: Another tripeptide with similar properties and applications.
Cbz-Gly-Leu-Trp-OBzl: A tripeptide with different amino acid composition, used in receptor binding studies.
BOC-Val-Tyr(Bzl)-OH: A dipeptide with a different protecting group, used in peptide synthesis.
Uniqueness
Cbz-Leu-Val-Gly-OH is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and versatility, making it a valuable tool in peptide synthesis and research .
Propiedades
Fórmula molecular |
C21H31N3O6 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
2-[[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H31N3O6/c1-13(2)10-16(23-21(29)30-12-15-8-6-5-7-9-15)19(27)24-18(14(3)4)20(28)22-11-17(25)26/h5-9,13-14,16,18H,10-12H2,1-4H3,(H,22,28)(H,23,29)(H,24,27)(H,25,26)/t16-,18-/m0/s1 |
Clave InChI |
QBXCZKFFVHGYFN-WMZOPIPTSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)


![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)

![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)

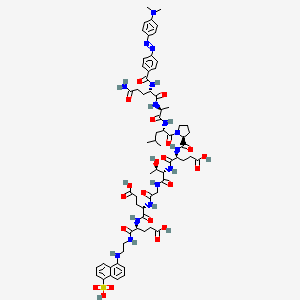
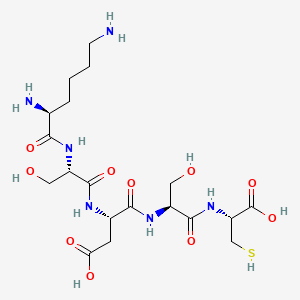
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
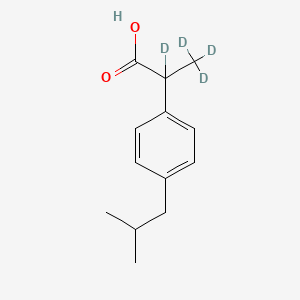
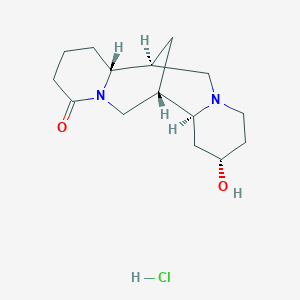
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
